![molecular formula C16H9Cl2N3O B2936551 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476282-51-6](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile is a synthetic organic compound with intriguing chemical properties. It contains a benzimidazole core, which is a fundamental structure in various biologically active molecules, making it a compound of interest in multiple fields of research and industry.
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of metal-organic frameworks (mofs) and have shown potential in proton conduction research .
Mode of Action
It can be inferred that the compound might interact with its targets through the formation of c-n bonds .
Biochemical Pathways
Based on the structure of the compound, it might be involved in the formation of c-n bonds .
Result of Action
Compounds with similar structures have shown potential in proton conduction research .
Action Environment
It can be inferred that the presence or absence of certain substances (like sulfur) might affect the synthesis and properties of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several methods, commonly involving the condensation of appropriate benzimidazole derivatives with dichlorophenyl-containing acyl cyanides. Specific synthetic routes may vary, but typically involve:
Base-catalyzed condensation reactions.
Solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM).
Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production might scale up using continuous flow systems and automation for precise control of reaction conditions, ensuring high yield and purity. Solvent recycling and optimization of reaction times and temperatures are critical for cost-effective and environmentally sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile undergoes several types of reactions:
Oxidation: Can lead to the formation of benzimidazole-derived quinones.
Reduction: Can produce more saturated derivatives of the benzimidazole ring.
Substitution: Occurs particularly on the dichlorophenyl group, which can be replaced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reagents such as sodium borohydride (NaBH₄) and catalytic hydrogenation.
Substitution: Conditions involving halogen exchange reagents like lithium halides.
Major Products
Major products from these reactions include modified benzimidazole derivatives with varied functionalities, often designed for specific applications in pharmaceuticals or materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is a versatile building block for synthesizing more complex molecules, particularly those with potential biological activity.
Biology
In biology, it serves as a ligand in metal coordination complexes, impacting enzyme activity studies.
Medicine
Industry
In industry, it can be used in material sciences for developing new polymers and organic electronic materials due to its stable and tunable electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-phenyl-3-oxopropanenitrile
2-(1H-benzimidazol-2-ylidene)-3-(4-chlorophenyl)-3-oxopropanenitrile
Uniqueness
What sets 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2,5-dichlorophenyl)-3-oxopropanenitrile apart is the dichlorophenyl group which contributes to its enhanced electronic properties and specific interactions with biological targets. This makes it a compound of interest for more precise scientific and industrial applications compared to its analogs.
This covers the basics. Want to dive deeper into any specific area?
Propriétés
Numéro CAS |
476282-51-6 |
|---|---|
Formule moléculaire |
C16H9Cl2N3O |
Poids moléculaire |
330.17 |
Nom IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9Cl2N3O/c17-9-5-6-12(18)10(7-9)15(22)11(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-11- |
Clé InChI |
HIKUNCGMGMDKHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=C(C=CC(=C3)Cl)Cl)O)C#N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)
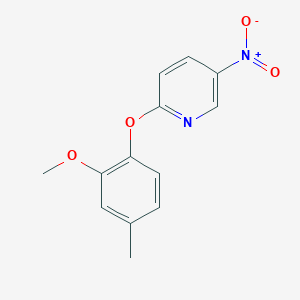
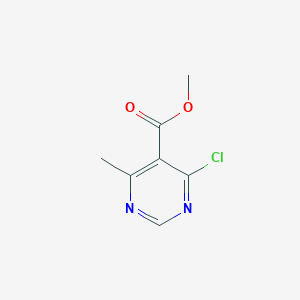
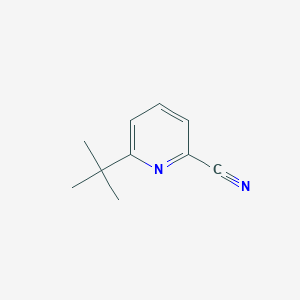
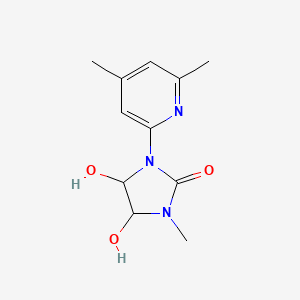
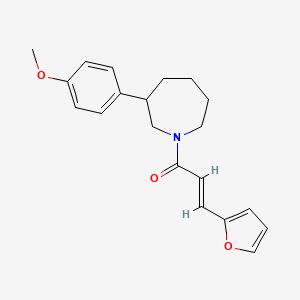
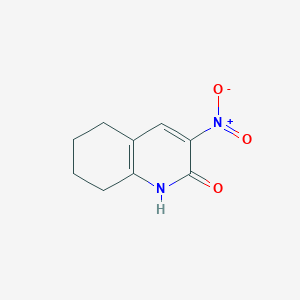
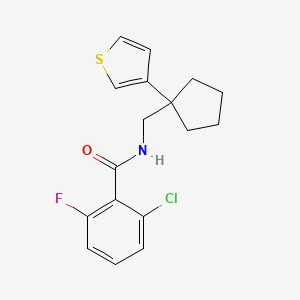
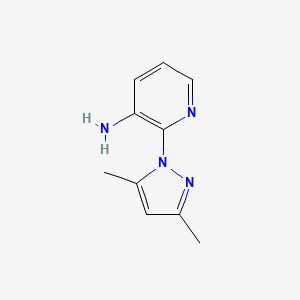
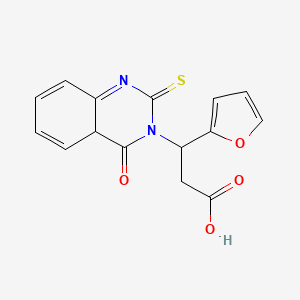
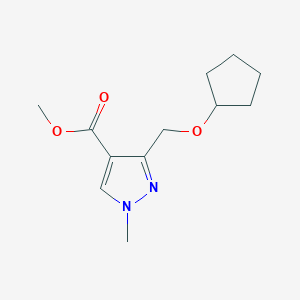
![(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2936486.png)
![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)
